molecular formula C15H22N2O2S B7067377 N-[2-(methylsulfanylmethyl)phenyl]-3-morpholin-4-ylpropanamide

N-[2-(methylsulfanylmethyl)phenyl]-3-morpholin-4-ylpropanamide

Cat. No.: B7067377
M. Wt: 294.4 g/mol
InChI Key: IAHPJRAYFUPARG-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanylmethyl)phenyl]-3-morpholin-4-ylpropanamide is an organic compound that features a morpholine ring, a phenyl group, and a propanamide moiety

Properties

IUPAC Name

N-[2-(methylsulfanylmethyl)phenyl]-3-morpholin-4-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-20-12-13-4-2-3-5-14(13)16-15(18)6-7-17-8-10-19-11-9-17/h2-5H,6-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHPJRAYFUPARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=CC=C1NC(=O)CCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanylmethyl)phenyl]-3-morpholin-4-ylpropanamide typically involves the reaction of 2-(methylsulfanylmethyl)aniline with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired amide bond. The reaction conditions often include an inert atmosphere and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanylmethyl)phenyl]-3-morpholin-4-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.

    Reduction: Lithium aluminum hydride; carried out in anhydrous ether at low temperatures.

    Substitution: Nitric acid for nitration, bromine for halogenation; reactions are usually conducted under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

N-[2-(methylsulfanylmethyl)phenyl]-3-morpholin-4-ylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanylmethyl)phenyl]-3-morpholin-4-ylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(methylsulfanylmethyl)phenyl]-3-(trifluoromethyl)benzamide
  • 2-(4-methylsulfonylphenyl)indole derivatives

Uniqueness

N-[2-(methylsulfanylmethyl)phenyl]-3-morpholin-4-ylpropanamide is unique due to its combination of a morpholine ring and a methylsulfanylmethyl group. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the morpholine ring can enhance the compound’s solubility and stability, while the methylsulfanylmethyl group can influence its reactivity and interaction with biological targets.

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